2-Amino-3-(2-fluorophenyl)propan-1-ol
Overview
Description
2-Amino-3-(2-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO. It is a chiral molecule, often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound features an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-fluorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-fluoroacetophenone followed by reductive amination. The reaction typically proceeds as follows:
Reduction of 2-fluoroacetophenone: This step involves the reduction of 2-fluoroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield 2-fluoro-1-phenylethanol.
Reductive Amination: The resulting 2-fluoro-1-phenylethanol is then subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic methods are also explored to achieve greener and more sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Formation of 2-fluoro-1-phenylpropan-1-one or 2-fluoro-1-phenylpropanal
Reduction: Formation of 2-fluoro-1-phenylpropan-1-amine or 2-fluoro-1-phenylpropan-1-ol
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Amino-3-(2-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-phenylpropan-1-ol
- 2-Amino-3-(4-fluorophenyl)propan-1-ol
- 2-Amino-3-(3-fluorophenyl)propan-1-ol
Comparison
Compared to its analogs, 2-Amino-3-(2-fluorophenyl)propan-1-ol exhibits unique properties due to the position of the fluorine atom on the aromatic ring. This positional isomerism can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. The ortho-fluorine substitution in this compound often results in enhanced steric interactions and electronic effects, distinguishing it from its meta- and para-substituted counterparts.
Properties
IUPAC Name |
2-amino-3-(2-fluorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENTXMCVYZOPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388852 | |
Record name | 2-amino-3-(2-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174302-88-6 | |
Record name | 2-amino-3-(2-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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